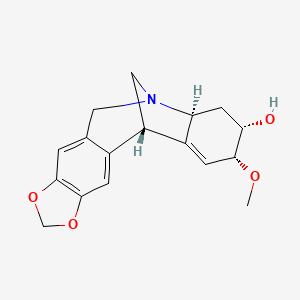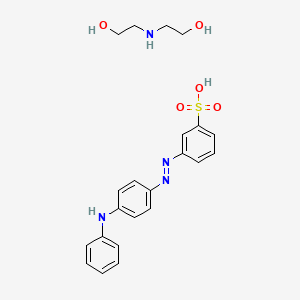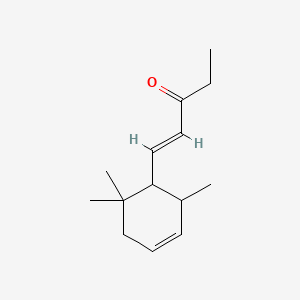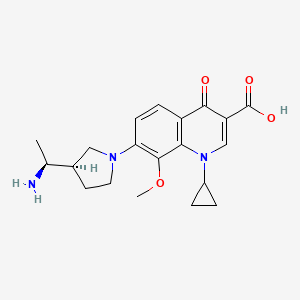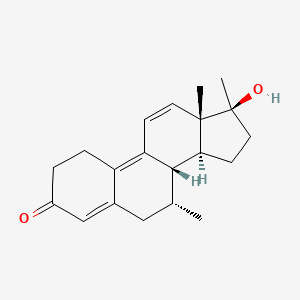
Dimethyltrienolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Dimethyltrienolone is synthesized through a series of chemical reactions starting from nandroloneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures
化学反应分析
Dimethyltrienolone undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学研究应用
Dimethyltrienolone has been widely used in scientific research due to its high affinity for androgen and progesterone receptors. Its applications include:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Employed in research on androgen receptor binding and activity.
Medicine: Investigated for its potential effects on muscle growth and androgenic activity.
Industry: Utilized in the development of new anabolic steroids and related compounds.
作用机制
Dimethyltrienolone exerts its effects by binding to androgen and progesterone receptors with extremely high affinity. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound is not a substrate for 5α-reductase or aromatase, meaning it does not convert to dihydrotestosterone or estrogen, respectively . This lack of conversion contributes to its potent anabolic effects without estrogenic side effects.
相似化合物的比较
Dimethyltrienolone is unique due to its high potency and lack of estrogenic activity. Similar compounds include:
Trenbolone: Another potent anabolic steroid, but less methylated.
Metribolone: A 17α-methylated derivative of trenbolone, similar in structure but with different receptor affinities.
Trestolone: A δ9,11 analogue of metribolone, with distinct anabolic properties.
This compound stands out due to its extreme potency and specific receptor binding characteristics, making it a valuable compound in scientific research.
属性
CAS 编号 |
10110-86-8 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1 |
InChI 键 |
MEMDJKLEPFFNQS-ZGPIAVDESA-N |
手性 SMILES |
C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O |
规范 SMILES |
CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


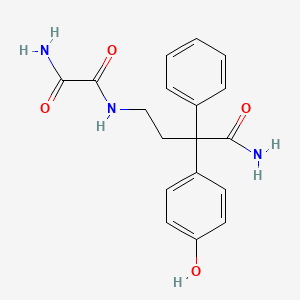
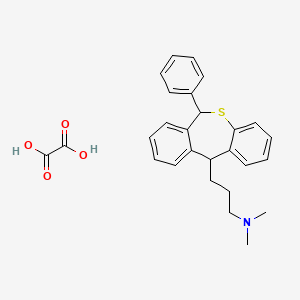
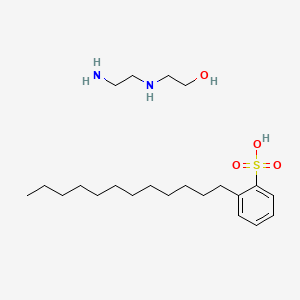
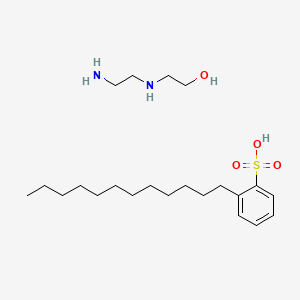
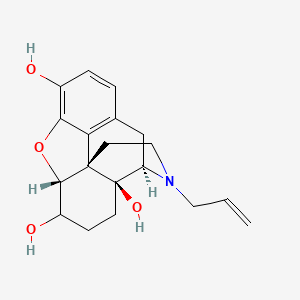
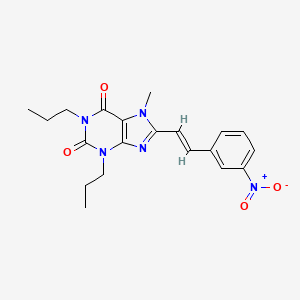

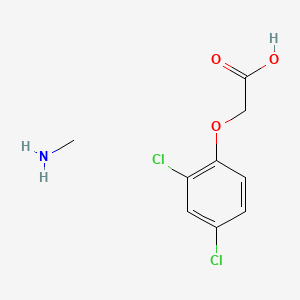
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
